![molecular formula C17H12ClN2O6S2- B1580445 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate CAS No. 51503-28-7](/img/no-structure.png)
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
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Overview
Description
Scientific Research Applications
- Tartrate-Resistant Acid Phosphatase (TRAP) Staining : Fast Red TR Salt 1,5-naphthalenedisulfonate is used for TRAP staining in tissue sections . TRAP is an enzyme marker associated with osteoclasts, and its detection is crucial in bone histology and osteoporosis research.
Histology and Staining Techniques
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 1,5-naphthalenedisulphonic acid.", "Starting Materials": [ "4-chloro-2-methylaniline", "Sodium nitrite", "Hydrochloric acid", "1,5-naphthalenedisulphonic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 4-chloro-2-methylaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form the diazonium salt.", "Dissolve 1,5-naphthalenedisulphonic acid in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the coupling product.", "Isolate the product by filtration and wash with water and ethanol.", "Dry the product under vacuum." ] } | |
CAS RN |
51503-28-7 |
Product Name |
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate |
Molecular Formula |
C17H12ClN2O6S2- |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
InChI Key |
YKRLYXJCIARNKF-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Other CAS RN |
51503-28-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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